N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine
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Overview
Description
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7300^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine is a complex organic compound characterized by its unique structure, which includes an oxadiazole ring, a methoxyphenyl group, and a tricyclic framework
Mechanism of Action
Target of Action
GNF-Pf-597, also known as AB00684776-01, N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine, N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine, CCG-29230, or N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-amine, is a compound that has been identified as a potential antimalarial drug . The primary target of GNF-Pf-597 is the gene encoding the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3), predicted to encode a member of the major facilitator superfamily (MFS) .
Mode of Action
The interaction of GNF-Pf-597 with its target, pfmfr3, leads to decreased sensitivity to the compound as well as other compounds that have a mitochondrial mechanism of action . This suggests that GNF-Pf-597 may interfere with the function of the pfmfr3 transporter, thereby disrupting the normal functioning of the parasite’s mitochondria .
Biochemical Pathways
The action of GNF-Pf-597 affects the mitochondrial transport pathways within the Plasmodium falciparum parasite . The disruption of these pathways can lead to a decrease in the parasite’s ability to produce energy, thereby inhibiting its growth and proliferation .
Pharmacokinetics
It is known that the compound is rapidly absorbed and has a biphasic disposition with a terminal half-life of approximately 25 hours . The compound’s ADME properties and their impact on bioavailability are still under investigation.
Result of Action
The molecular and cellular effects of GNF-Pf-597’s action include the disruption of mitochondrial transport within the Plasmodium falciparum parasite . This disruption can lead to a decrease in the parasite’s ability to produce energy, thereby inhibiting its growth and proliferation .
Action Environment
The action, efficacy, and stability of GNF-Pf-597 can be influenced by various environmental factors. For instance, the presence of other antimalarial compounds can affect the sensitivity of the parasite to GNF-Pf-597 . Additionally, naturally occurring mutations in the pfmfr3 gene may lead to differential sensitivity to clinically relevant compounds such as atovaquone .
Biochemical Analysis
Biochemical Properties
It is known that this compound interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the methoxyphenyl group and the construction of the tricyclic framework. Industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of scalable processes.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized under appropriate conditions.
Reduction: The oxadiazole ring may be reduced to form different derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the oxadiazole ring and the methoxyphenyl group. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Comparison with Similar Compounds
Similar compounds to N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7300^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine include other oxadiazole derivatives and tricyclic compounds These compounds may share similar chemical properties and reactivity but differ in their specific applications and biological activities
Properties
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O4S/c1-22-11-5-3-2-4-9(11)15-20-21-16(25-15)19-17-18-10-6-12-13(24-8-23-12)7-14(10)26-17/h2-7H,8H2,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSUNPHICVKOAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC3=NC4=CC5=C(C=C4S3)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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